CDKi hydrochloride is a potent and selective ATP competitive inhibitor of cycB-CDK1, cycE-CDK2, and cycD1-CDK4.
Synthesis Analysis
General Synthesis of 2,4-diaminopyrimidines: These compounds are commonly synthesized via condensation reactions involving guanidine or its derivatives with various 1,3-dicarbonyl compounds or their equivalents [, , , ].
Applications
Pharmaceutical Applications: The 2,4-diaminopyrimidine scaffold is found in many pharmaceuticals, particularly those exhibiting anticancer [], antibacterial [, ], and antifungal activity [, ]. The presence of the hydroxyl group in 2,4-Diaminopyrimidin-5-ol could alter its pharmacological properties, potentially leading to improved activity or selectivity compared to analogs lacking the hydroxyl group.
Material Science: The ability of 2,4-diaminopyrimidines to form metal complexes is highlighted in several papers [, , ]. This property could be exploited for designing new materials with tailored properties, such as catalysts, sensors, or electronic materials.
Compound Description: This compound is a potent inhibitor of dihydrofolate reductase (DHFR) in Bacillus anthracis, the bacteria responsible for anthrax. Specifically, the (S)-enantiomer exhibits this inhibitory activity by forming a complex with the DHFR enzyme [].
Relevance: This compound incorporates the entire 2,4-diaminopyrimidine scaffold within its structure. It demonstrates how the 2,4-diaminopyrimidine moiety can be integrated into larger molecules with potential therapeutic applications, such as antibacterials targeting anthrax. [] (https://www.semanticscholar.org/paper/2f6533ea203dda5e0199ba23728e64ceed968274)
Compound Description: This compound is a byproduct obtained during the synthesis of trimethoprim, a sulfonamide synergist. Its presence in food and drug products is a growing concern [].
Relevance: This compound shares the core structure of 2,4-diaminopyrimidine with an added phenylmethanol substituent at the 5th position. It exemplifies a simple structural modification of 2,4-diaminopyrimidine with potential implications for food and drug safety. [] (https://www.semanticscholar.org/paper/d50a47c92add79474903d29cf5a6fc89bfb2590a)
2,4-Diarylaminopyrimidine Analogs
Compound Description: These compounds are a series of novel ALK inhibitors with promising antitumor activity. These molecules feature a 2,4-diarylaminopyrimidine scaffold with a piperidinyl-4-ol moiety. One potent example, compound L6, exhibits excellent activity against ALK-positive cancer cell lines (Karpas299 and H2228) and effectively inhibits both wild-type and mutant ALK enzymes. Additionally, L6 demonstrates potent anti-proliferative and anti-migratory effects in H2228 cells. []
Relevance: While not directly containing the 2,4-diaminopyrimidine structure, these analogs utilize diarylamine substitutions at the 2- and 4-positions of the pyrimidine ring. This highlights the versatility of the pyrimidine core for developing potent kinase inhibitors and suggests that modifications to the amine substituents can significantly influence biological activity. [] (https://www.semanticscholar.org/paper/3ccf06c966db77996feb607575ba9e7215a64ee2)
Compound Description: This compound, characterized by X-ray crystallography, exhibits a structure where two oxygen atoms act as hydrogen bond acceptors. Analysis of its electron density maps reveals a distinct polarization of lone-pair electron density on these oxygen atoms towards the shortest hydrogen bonds [].
Relevance: This compound features the 2,4-diaminopyrimidine structure with a phosphonate-containing substituent at the 1-position. This modification highlights the potential for derivatization of the pyrimidine nitrogen and provides insights into the hydrogen bonding capabilities of such derivatives. [] (https://www.semanticscholar.org/paper/c280d21868d7afa814602ea0c9c777a3cc388dd8)
Compound Description: NU6027 is a known potent and selective CDK2 inhibitor. It served as a lead compound for developing further analogs with enhanced activity [].
Relevance: This compound features the 2,4-diaminopyrimidine core structure with a cyclohexylmethoxy group at position 6 and a nitroso group at position 5. Modifications to this structure, particularly at the 2-position and the 5-nitroso group, led to the development of novel CDK2 inhibitors with varying potencies. [] (https://www.semanticscholar.org/paper/c7ece791fcdfa5bd5e8746a2cc856b9e164428d2)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS 779788 is a partial agonist of liver X receptor α (LXRα) and LXRβ (Kis = 68 and 14 nM, respectively, in a radioligand binding assay). It activates LXRα and LXRβ with EC50 values of 230 and 250 nM, respectively, in a transactivation assay. BMS 779788 increases expression of ATP-binding cassette transporter (ABCA1) in HeLa cells and isolated human and mouse whole blood (EC50s = 33, 1,200, and 120 nM, respectively). It also increases expression of Abca1 and Abcg2 in isolated mouse blood cells but does not increase plasma or hepatic triglycerides when administered at a dose of 10 mg/kg. BMS-779788, also known as XL-652, EXEL 04286652 and BMS-788, is potent partial LXR agonist with LXRβ selectivity, which has an improved therapeutic window in the cynomolgus monkey compared with a full pan agonist. BMS-779788 induced LXR target genes in blood in vivo with an EC50 = 610 nM, a value similar to its in vitro blood gene induction potency. BMS-779788 was 29- and 12-fold less potent than the full agonist T0901317 in elevating plasma triglyceride and LDL cholesterol, respectively, with similar results for plasma cholesteryl ester transfer protein and apolipoprotein B.
BMS-751324 is a clinical prodrug of p38α MAP kinase inhibitor. BMS-751324 is prodrug of BMS-582949. BMS-751324 was designed to address the issue of pH-dependent solubility and exposure associated with BMS-582949, a phase II clinical p38α MAP kinase inhibitor. BMS-751324 is featured with a carbamoylmethylene linked promoiety containing hydroxyphenyl acetic acid (HPA) derived ester and phosphate functionalities. BMS-751324 was not only stable but also water-soluble under both acidic and neutral conditions. BMS-751324 was effectively bioconverted into parent drug BMS-582949 in vivo by alkaline phosphatase and esterase in a stepwise manner, providing higher exposure of BMS-582949 compared to its direct administration, especially within higher dose ranges. In a rat LPS-induced TNFα pharmacodynamic model and a rat adjuvant arthritis model, BMS-751324 demonstrated similar efficacy to BMS-582949. Most importantly, it was shown in clinical studies that prodrug BMS-582949 was indeed effective in addressing the pH-dependent absorption issue associated with BMS-582949.
BMS 794833 is an inhibitor of c-Met and VEGF receptor 2 (VEGFR2) with IC50 values of 1.7 and 15 nM, respectively, that also inhibits Axl, Flt3, and Ron. It inhibits proliferation of GTL-16 gastric carcinoma cells (IC50 = 39 nM) and induces tumor statsis in GTL-16 and U87 mouse xenograft models when administered at a dose of 25 mg/kg. BMS-794833 is a potent ATP competitive inhibitor of Met/VEGFR2 with IC50 of 1.7 nM/15 nM. BMS-794833 also inhibits Ron (Met family), Axl (phylogenetically related Axl/Tyro3/Mer subfamily) and Flt-3 with IC50 values less than 3 nM. The compound was selective versus a panel of greater than 200 additional receptor tyrosine kinase (RTKs), non-RTKs and serine/threonine kinases based on biochemical or Ambit binding assays. Moreover, it inhibited the cell growth in GTL-16 gastric carcinomas with an IC50 of 39 nM. In vivo, BMS-794833 exhibited dose-dependent anti-tumor activity against multiple tumor types without overt toxicities at efficacious dose levels.
BMS-814580 is a Highly Efficacious Melanin Concentrating Hormone Receptor 1 (MCHR1) Inhibitor with potential anti-obesity property. BMS-814580 exhibits potent binding affinity (Ki = 17 nM) for human MCHR1. BMS-814580 is a potent and selective functional antagonist (Kb = 117 nM) of human MCHR1. In a FLIPR-based assay BMS-814580 exhibiting no activity against MCHR2 at 10 μM. BMS-814580 also exhibits potent binding affinities for cynomolgus monkey and rat MCHR1 (Ki of 4.9 and 11.5 nM, respectively). MCHR1 antagonist demonstrates reduction in feeding and body weight in rats and mice.
BMS-8 is a small molecule inhibitor of the protein-protein interaction between programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) with an IC50 value of 146 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay. Novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization BMS-8 is a novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization.
BMS-813160 is under investigation in clinical trial NCT03496662 (BMS-813160 With Nivolumab and Gemcitabine and Nab-paclitaxel in Borderline Resectable and Locally Advanced Pancreatic Ductal Adenocarcinoma (PDAC)). CCR2/CCR5 Antagonist BMS-813160 is an antagonist of both human C-C chemokine receptor types 2 (CCR2; CD192) and 5 (CCR5; CD195), with potential immunomodulating and antineoplastic activities. Upon administration, CCR2/CCR5 antagonist BMS-813160 specifically binds and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes, angiogenesis, tumor cell migration, tumor cell proliferation and invasion. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages, and stimulate their migration and infiltration; they play key roles in inflammation and autoimmune disease. CCR2 and CCR5 are overexpressed in certain cancer cell types, and are also involved in angiogenesis, and in tumor cell migration, proliferation and metastasis.